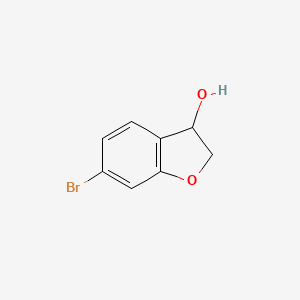

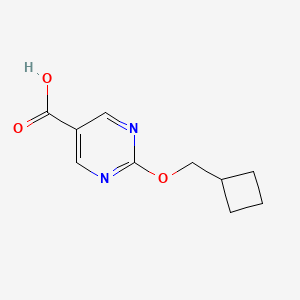

![molecular formula C8H15N3O B3032368 2-氰基-N-[3-(二甲氨基)丙基]乙酰胺 CAS No. 15029-09-1](/img/structure/B3032368.png)

2-氰基-N-[3-(二甲氨基)丙基]乙酰胺

描述

2-cyano-N-[3-(dimethylamino)propyl]acetamide is a chemical compound that is part of a broader class of cyanoacetamide derivatives. These compounds are of interest in organic chemistry due to their potential applications in the synthesis of various heterocyclic compounds. The structure of 2-cyano-N-[3-(dimethylamino)propyl]acetamide suggests that it contains a cyano group (-CN) and a dimethylamino group attached to a propyl chain, which is further linked to an acetamide moiety.

Synthesis Analysis

The synthesis of related cyanoacetamide derivatives has been explored in several studies. For instance, the anionic cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions can lead to the formation of chromene derivatives, which can further rearrange into benzofuranone derivatives . Another study describes the condensation of cyanothioacetamide with N,N-dimethylformamide dimethyl acetal to create a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, which can be used to synthesize ethyl nicotinates and nicotinonitriles . These methods highlight the versatility of cyanoacetamide derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, a related compound, was determined using 1H NMR, 13C NMR, and FTIR spectroscopy . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Cyanoacetamide derivatives participate in a variety of chemical reactions. The reaction of 2-dimethylaminomethylidene-1,3-diketones with the anion of cyanoacetamide can yield 5-acyl-6-substituted 3-cyano-2(1H)-pyridinones . This demonstrates the reactivity of the cyanoacetamide moiety in nucleophilic addition reactions, which is a common pathway for constructing heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives can be quite diverse. For instance, the electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using UV-visible absorption spectroscopy, and its electrochemical behavior was studied through cyclic voltammetry . Thermal properties can also be investigated using techniques like TG-DTA, which provide insights into the stability and decomposition patterns of these compounds .

科学研究应用

抗肿瘤活性

2-氰基-N-[3-(二甲氨基)丙基]乙酰胺衍生物在抗肿瘤活性方面显示出显着的潜力。例如,一项研究从 2-氰基-N-(2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)乙酰胺合成了新型嘧啶并吡唑衍生物,对 HepG2 细胞系表现出出色的体外抗肿瘤活性 (Fahim 等,2019)。

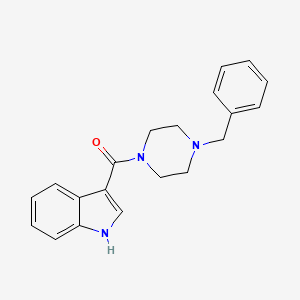

动力蛋白 GTP 酶抑制剂的开发

2-氰基-3-(1-(3-(二甲氨基)丙基)-2-甲基-1H-吲哚-3-基)-N-辛基丙烯酰胺的重点库开发确定叔二甲氨基丙基部分对于抑制动力蛋白 GTP 酶(内吞过程中的一种必需酶)至关重要。该化合物在体外和细胞中均对动力蛋白 I 和 II 表现出更高的效力 (Gordon 等,2013)。

羰基化合物的荧光探针

2-氰基-N-[3-(二甲氨基)丙基]乙酰胺衍生物已被用于开发荧光探针,用于灵敏检测环境水样中的羰基化合物。该应用对于环境监测和分析非常重要 (Houdier 等,2000)。

有机合成应用

该化合物可用作合成各种有机化合物的试剂。例如,它与 N,N-二甲基甲酰胺二甲缩醛缩合,形成了一种用于合成尼古丁酸乙酯和尼古丁腈的新试剂 (Dyachenko, 2019)。

分子印迹聚合物

该化合物已用于增强分子印迹聚合物,用作制备具有改进的拉伸强度和抗菌活性的纸张的模板。该应用在材料科学和生物工程中至关重要 (Fahim & Abu-El Magd, 2021)。

安全和危害

属性

IUPAC Name |

2-cyano-N-[3-(dimethylamino)propyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-11(2)7-3-6-10-8(12)4-5-9/h3-4,6-7H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXJGJIUAZLLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407881 | |

| Record name | 2-cyano-N-[3-(dimethylamino)propyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15029-09-1 | |

| Record name | 2-cyano-N-[3-(dimethylamino)propyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)

![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)

![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)

![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)